1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. BPTP has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol selectively inhibits the activity of PTP1B by binding to its active site. This leads to the activation of insulin signaling and the promotion of glucose uptake in cells. 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol also enhances the activity of PTK2 by binding to its SH2 domain, which leads to the activation of downstream signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to enhance the proliferation and differentiation of neural stem cells in vitro, suggesting potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its selectivity for PTP1B and PTK2, which allows for the investigation of the specific roles of these proteins in various biological processes. However, one limitation of 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
Future research on 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation into the mechanism of action of 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could lead to the development of more selective and potent inhibitors of PTP1B and PTK2. Finally, the development of novel synthesis methods for 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol could lead to improvements in yield and purity, which would facilitate further research on this compound.
Scientific Research Applications
1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to selectively inhibit the activity of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. 1-(4-bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to enhance the activity of the protein tyrosine kinase 2 (PTK2), which is involved in the regulation of cell growth and differentiation.
properties
IUPAC Name |
(4-bromophenyl)-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3N2O2/c1-2-3-11-8-13(22,14(16,17)18)20(19-11)12(21)9-4-6-10(15)7-5-9/h4-7,22H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNRYVLFLOHNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-OL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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